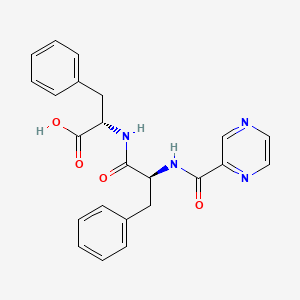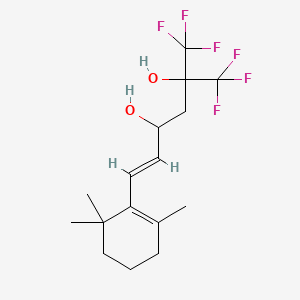
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- is a complex organic compound characterized by the presence of multiple functional groups, including hydroxyl groups, a trifluoromethyl group, and a cyclohexene ring
準備方法
The synthesis of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- involves several steps, typically starting with the preparation of the cyclohexene ring. The introduction of trifluoromethyl groups and hydroxyl groups requires specific reagents and conditions. Common synthetic routes include:
Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
化学反応の分析
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens or hydrogen.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals, including agrochemicals and materials with specific properties.
作用機序
The mechanism by which 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- exerts its effects depends on its interactions with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing binding affinity and activity. The cyclohexene ring provides structural rigidity, contributing to the compound’s overall stability and reactivity.
類似化合物との比較
Similar compounds to 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- include:
1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)-: This compound shares the same core structure but may differ in the position or number of functional groups.
Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.
Trifluoromethylated Alcohols: Compounds with trifluoromethyl groups and hydroxyl groups but different carbon backbones.
The uniqueness of 1-Hexene-3,5-diol, 6,6,6-trifluoro-5-trifluoromethyl-1-(2,6,6-trimethylcyclohex-1-enyl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties.
特性
CAS番号 |
101564-59-4 |
|---|---|
分子式 |
C16H22F6O2 |
分子量 |
360.33 g/mol |
IUPAC名 |
(E)-1,1,1-trifluoro-2-(trifluoromethyl)-6-(2,6,6-trimethylcyclohexen-1-yl)hex-5-ene-2,4-diol |
InChI |
InChI=1S/C16H22F6O2/c1-10-5-4-8-13(2,3)12(10)7-6-11(23)9-14(24,15(17,18)19)16(20,21)22/h6-7,11,23-24H,4-5,8-9H2,1-3H3/b7-6+ |
InChIキー |
IIIWMUPWTIFDSH-VOTSOKGWSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(CC(C(F)(F)F)(C(F)(F)F)O)O |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


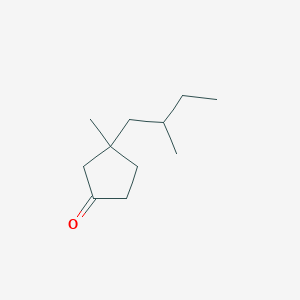
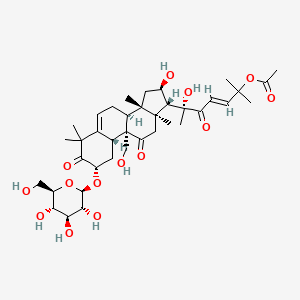
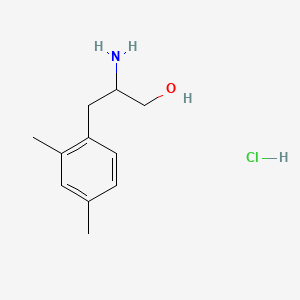
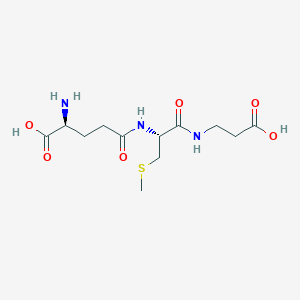
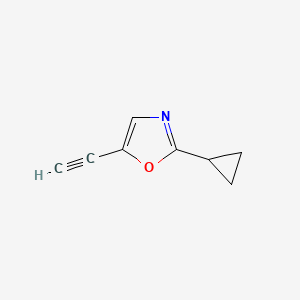

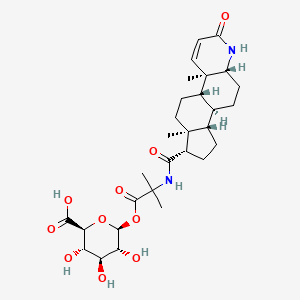
![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
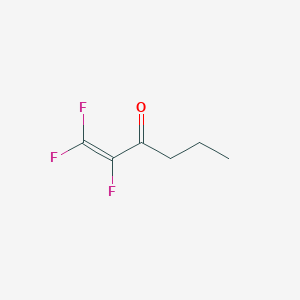
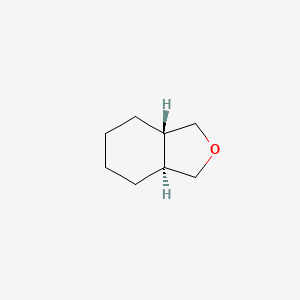
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
